4-methoxy-N,N-dimethylcyclohexan-1-amine
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Overview
Description
4-methoxy-N,N-dimethylcyclohexan-1-amine is a chemical compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a methoxy group and a dimethylamino group
Preparation Methods
The synthesis of 4-methoxy-N,N-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxycyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired amine product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-methoxy-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced products, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
4-methoxy-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its amine functionality.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors .
Comparison with Similar Compounds
4-methoxy-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds such as:
4-methoxy-N-(1-methylcyclohexyl)aniline: This compound has a similar structure but differs in the substitution pattern on the cyclohexane ring.
4-methoxy-N,N-dimethylcathinone: An analog of methedrone, differing by the presence of a second aminomethyl group.
4,4′-Methylenebis(N,N-dimethylcyclohexanamine): A compound with two cyclohexane rings connected by a methylene bridge and substituted with dimethylamino groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
172216-54-5 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-10(2)8-4-6-9(11-3)7-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
GITQHQQQVXNOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)OC |
Origin of Product |
United States |
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